3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3-methoxyphenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a methoxy group (-O-CH3) attached .
Scientific Research Applications
Synthesis and Characterization
- Reductive Amination : 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is used in reductive amination processes. For example, it can react with 3-chloro-4-fluoroaniline to form secondary amines, which are valuable in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad & Kumar, 2009).
Biological and Medicinal Applications
- Antimicrobial Activity : Chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including compounds like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have shown significant antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
- Antioxidant Properties : Pyrazole-4-carbaldehyde derivatives have been found to possess antioxidant capabilities. For instance, certain derivatives with methyl and methoxy substitutions demonstrate notable DPPH and hydroxyl free radical scavenging abilities (Gurunanjappa, Kameshwar & Kariyappa, 2017).
Chemical Reactions and Derivatives
- Synthesis of Heterocycles : This compound is utilized in synthesizing various heterocycles like thiazolidinone, thiazole, and thiazoline, which are important in medicinal chemistry (Khalifa, Nossier & Al-Omar, 2017).
- Solvatochromic and Photophysical Studies : The compound has been studied for its solvatochromic and photophysical properties, providing insights into its behavior in different solvents and its potential in materials science (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLANCBGBSRAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874991-12-5 |
Source
|
Record name | 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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